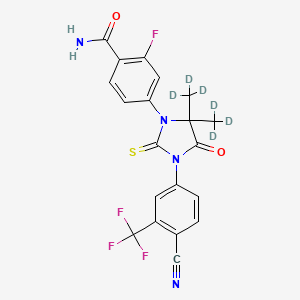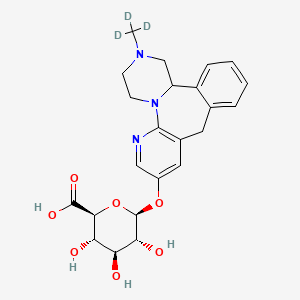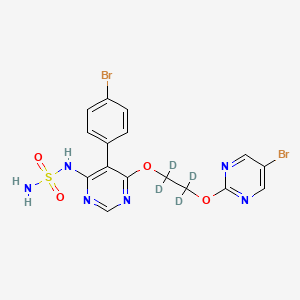
Antifungal agent 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Antifungal agent 2” is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both clinical and agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Antifungal agent 2” typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then subjected to purification processes, including crystallization and chromatography, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
“Antifungal agent 2” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction, where hydrogen is added or oxygen is removed, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
“Antifungal agent 2” has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand fungal cell biology and the mechanisms of antifungal resistance.
Medicine: Investigated for its potential to treat fungal infections in humans and animals.
Industry: Utilized in the development of antifungal coatings and agricultural fungicides.
Mechanism of Action
The mechanism of action of “Antifungal agent 2” involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By disrupting the production of ergosterol, the compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The primary molecular target is the enzyme squalene epoxidase, which plays a key role in the ergosterol biosynthesis pathway.
Comparison with Similar Compounds
Similar Compounds
- Fluconazole
- Itraconazole
- Ketoconazole
Uniqueness
“Antifungal agent 2” stands out due to its broad-spectrum activity and lower toxicity compared to other antifungal agents. Unlike some of its counterparts, it is effective against both superficial and systemic fungal infections, making it a versatile option in antifungal therapy.
Properties
Molecular Formula |
C19H11Br2F3N4O2 |
|---|---|
Molecular Weight |
544.1 g/mol |
IUPAC Name |
3-[(5,7-dibromoquinolin-8-yl)oxymethyl]-4-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C19H11Br2F3N4O2/c20-13-8-14(21)17(16-12(13)2-1-7-25-16)30-9-15-26-27-18(29)28(15)11-5-3-10(4-6-11)19(22,23)24/h1-8H,9H2,(H,27,29) |
InChI Key |
WWPNEOCKKAGAFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCC3=NNC(=O)N3C4=CC=C(C=C4)C(F)(F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


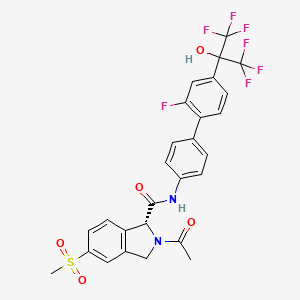
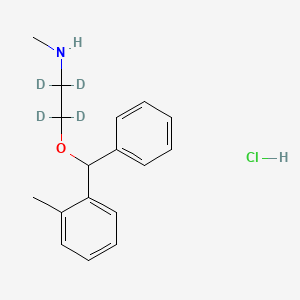

![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)


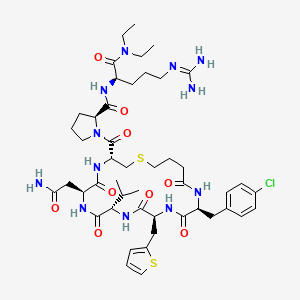
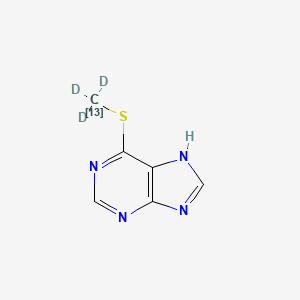
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)

